molecular formula C14H19NO5 B3284346 Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid CAS No. 78306-98-6

Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid

Cat. No.: B3284346
CAS No.: 78306-98-6
M. Wt: 281.30 g/mol
InChI Key: JRUKDUAEXGBAKC-NSHDSACASA-N
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Description

Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 4-methoxyphenyl group. One common method involves the use of Boc anhydride and a base such as triethylamine to protect the amino group. The 4-methoxyphenyl group can be introduced via a Grignard reaction or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include phenol derivatives, alcohols, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing premature degradation. The methoxyphenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-2-amino-2-phenylacetic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    Boc-(S)-2-amino-2-(4-hydroxyphenyl)acetic acid: Contains a hydroxyl group instead of a methoxy group, leading to different biological activity and applications.

Uniqueness

Boc-(S)-2-amino-2-(4-methoxyphenyl)acetic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specific pharmaceuticals and in research applications where selective interactions are crucial.

Properties

IUPAC Name

(2S)-2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-5-7-10(19-4)8-6-9/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUKDUAEXGBAKC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149863
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78306-98-6
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78306-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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